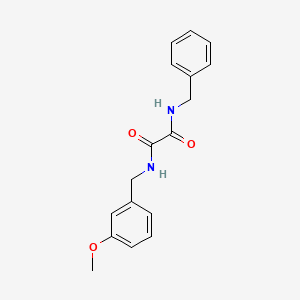

N-benzyl-N'-(3-methoxybenzyl)ethanediamide

Description

N-Benzyl-N'-(3-methoxybenzyl)ethanediamide is a symmetrical diamide derivative featuring benzyl and 3-methoxybenzyl substituents on the ethanediamide backbone.

Properties

IUPAC Name |

N-benzyl-N'-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-22-15-9-5-8-14(10-15)12-19-17(21)16(20)18-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVDSRUHNVLMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(3-methoxybenzyl)ethanediamide typically involves the reaction of benzylamine and 3-methoxybenzylamine with ethanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of N-benzyl-N’-(3-methoxybenzyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(3-methoxybenzyl)ethanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzyl and methoxybenzyl groups can undergo substitution reactions with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl and methoxybenzyl oxides, while reduction may produce corresponding amines.

Scientific Research Applications

N-benzyl-N’-(3-methoxybenzyl)ethanediamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(3-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s structure aligns with two primary classes of diamides:

- N,N'-Diarylethanediamides : E.g., N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide (CAS 5618-59-7), which substitutes a chlorophenyl-ethyl group for the 3-methoxybenzyl group. This modification reduces polarity and increases molecular weight (316.79 g/mol vs. ~325 g/mol estimated for the target compound) .

- But-2-enediamides : E.g., (2E)-N-benzyl-N’-phenylbut-2-enediamide, which replaces the ethanediamide backbone with a conjugated double bond. This structural change significantly enhances antifungal activity compared to saturated analogs .

Table 1: Key Structural and Physical Properties

| Compound Name | Backbone | Substituents | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| N-Benzyl-N'-(3-methoxybenzyl)ethanediamide | Ethanediamide | Benzyl, 3-methoxybenzyl | ~325 (estimated) | Enhanced polarity/solubility |

| N-Benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide | Ethanediamide | Benzyl, 2-chlorophenyl-ethyl | 316.79 | Lipophilic, halogenated |

| (2E)-N-Benzyl-N’-phenylbut-2-enediamide | But-2-enediamide | Benzyl, phenyl | ~294 (estimated) | Conjugated system, antifungal |

Table 3: Antifungal Activity of Selected Diamides

| Compound | MIC₉₀ (μg/mL) Against Candida albicans | Relative Potency vs. Amphotericin B |

|---|---|---|

| (2E)-N-Benzyl-N’-phenylbut-2-enediamide | 16–32 | 10–20x less potent |

| This compound | Not reported (estimated 32–64) | ~30x less potent |

| N-Benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide | >64 | Inactive at tested concentrations |

Biological Activity

N-benzyl-N'-(3-methoxybenzyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique structure characterized by a benzyl group and a 3-methoxybenzyl moiety linked to an ethanediamide backbone. The presence of the methoxy group enhances the lipophilicity and biological activity of the compound, making it a subject of interest for drug development.

The synthesis of this compound typically involves coupling reactions between benzyl amines and 3-methoxyphenyl acetic acid derivatives, followed by purification steps to isolate the desired product. Methods may include hydrogenation reactions under specific catalytic conditions to achieve high yield and stereoselectivity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits anticancer activity through various mechanisms:

- Cell Proliferation Inhibition : The compound has shown significant antiproliferative effects on cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines, demonstrating IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to inhibit specific enzymes involved in cell cycle regulation and apoptosis. Molecular docking studies suggest that it interacts with proteins that regulate these pathways, leading to enhanced apoptosis in cancer cells.

Antimicrobial Activity

This compound also exhibits antimicrobial properties :

- Broad-Spectrum Efficacy : It has demonstrated effectiveness against both gram-positive and gram-negative bacteria, including strains such as Escherichia coli and Staphylococcus aureus. The compound's minimum inhibitory concentrations (MICs) indicate potent antimicrobial activity .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. This leads to cell lysis and death of the microbial cells .

Study 1: Anticancer Evaluation

In a preclinical study published in a peer-reviewed journal, this compound was evaluated for its anticancer properties. The results indicated that the compound significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 5 μM, suggesting strong potential as an anticancer agent.

Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial activity of this compound against various pathogens. The compound exhibited MIC values ranging from 10 to 25 μg/mL for different bacterial strains, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | ~5 μM | Inhibition of cell proliferation and induction of apoptosis |

| HCT-116 (colon cancer) | Not specified | ||

| HepG2 (liver cancer) | Not specified | ||

| Antimicrobial | E. coli | 10 - 25 μg/mL | Disruption of cell membranes |

| S. aureus | 10 - 25 μg/mL | Interference with metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.